Bienvenue dans la boutique en ligne BenchChem!

8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride

Opioid receptor pharmacology Conformational analysis Structure-activity relationship

8,8-Dimethyl-1-azaspiro[4.5]decane hydrochloride (CAS 2460754-40-7) is a spirocyclic secondary amine hydrochloride salt with molecular formula C11H22ClN and molecular weight 203.75 g/mol. The compound features a 1-azaspiro[4.5]decane core — a bicyclic system in which a pyrrolidine ring and a cyclohexane ring share a single quaternary carbon atom — with geminal dimethyl substitution at the 8-position of the cyclohexane ring.

Molecular Formula C11H22ClN
Molecular Weight 203.75
CAS No. 2460754-40-7
Cat. No. B2723964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride
CAS2460754-40-7
Molecular FormulaC11H22ClN
Molecular Weight203.75
Structural Identifiers
SMILESCC1(CCC2(CCCN2)CC1)C.Cl
InChIInChI=1S/C11H21N.ClH/c1-10(2)5-7-11(8-6-10)4-3-9-12-11;/h12H,3-9H2,1-2H3;1H
InChIKeyZJZODBZDBBGROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8,8-Dimethyl-1-azaspiro[4.5]decane hydrochloride (CAS 2460754-40-7): A Spirocyclic Amine Building Block for Drug Discovery Scaffold Exploration


8,8-Dimethyl-1-azaspiro[4.5]decane hydrochloride (CAS 2460754-40-7) is a spirocyclic secondary amine hydrochloride salt with molecular formula C11H22ClN and molecular weight 203.75 g/mol . The compound features a 1-azaspiro[4.5]decane core — a bicyclic system in which a pyrrolidine ring and a cyclohexane ring share a single quaternary carbon atom — with geminal dimethyl substitution at the 8-position of the cyclohexane ring. This spirocyclic architecture confers conformational restriction that differentiates it from flexible acyclic amines and monocyclic piperidine or pyrrolidine scaffolds commonly employed in medicinal chemistry. The 1-azaspiro[4.5]decane framework (nitrogen at position 1 of the spiro junction) is structurally distinct from the more extensively studied 2-azaspiro[4.5]decane isomers, which have been investigated as immunomodulatory agents, 5-HT1A receptor ligands, and opioid receptor modulators [1][2].

Why 8,8-Dimethyl-1-azaspiro[4.5]decane Hydrochloride Cannot Be Replaced by Generic 2-Azaspiro[4.5]decane or Acyclic Amine Analogs in Structure-Activity Studies


Generic substitution of 8,8-dimethyl-1-azaspiro[4.5]decane hydrochloride with 2-azaspiro[4.5]decane analogs or acyclic amines fails due to fundamental differences in nitrogen positioning, conformational restriction, and receptor interaction geometry. The 1-azaspiro[4.5]decane scaffold positions the basic nitrogen directly at the spiro junction, creating a unique three-dimensional orientation vector for substituent attachment that differs from the 2-aza isomer, where the nitrogen resides one atom removed from the spiro carbon [1]. In opioid receptor studies, 1-azaspiro[4.5]decane-derived amides exhibited selective μ-receptor binding with minimal κ-receptor cross-reactivity, whereas structurally analogous but less conformationally restricted secondary amides showed weak activity across all opioid subtypes [2]. The 8,8-dimethyl substitution further imposes steric constraints on the cyclohexane ring that influence both molecular shape and metabolic stability. Consequently, substituting a 1-azaspiro[4.5]decane scaffold with a 2-aza isomer or a flexible acyclic amine cannot be assumed to preserve binding affinity, selectivity profile, or pharmacokinetic properties without experimental validation.

Quantitative Comparative Evidence for 8,8-Dimethyl-1-azaspiro[4.5]decane Hydrochloride Selection in Drug Discovery


Distinct Receptor Binding Orientation: 1-Azaspiro[4.5]decane vs. 2-Azaspiro[4.5]decane Scaffold Comparison in Opioid Receptor Studies

In a series of 1-azaspiro[4.5]decane-derived amides evaluated for opioid receptor binding, the spirocyclic scaffold conferred selective μ-receptor binding with negligible κ-receptor cross-reactivity. This contrasts with the known κ-agonist U-50488H, a 2-azaspiro[4.5]decane derivative, which demonstrates potent κ-selectivity [1]. The X-ray crystal structure of a representative 1-azaspiro[4.5]decanyl amide (compound 21) confirmed that the spirocyclic amine maintains an undistorted chair conformation of the cyclohexane ring, providing a rigid scaffold that presents the basic nitrogen in an orientation uniquely suited for μ- and δ-receptor binding pockets while excluding κ-receptor interactions [1].

Opioid receptor pharmacology Conformational analysis Structure-activity relationship

Conformational Restriction Advantage: Spirocyclic Amine vs. Flexible Acyclic Amine Comparison in LSD1 Enzyme Inhibition

A spirocyclic analog of tranylcypromine (a known LSD1 inhibitor with flexible cyclopropylamine structure) demonstrated 28- to 129-fold greater potency as an LSD1 enzyme inhibitor compared to the parent acyclic amine tranylcypromine [1]. This class-level evidence demonstrates that replacing a flexible amine with a conformationally restricted spirocyclic scaffold can enhance target engagement by reducing entropic penalties upon binding. While this study used a distinct spirocyclic amine scaffold, the principle of conformational restriction as a driver of potency gains applies broadly to spirocyclic amines including 8,8-dimethyl-1-azaspiro[4.5]decane hydrochloride.

Epigenetics LSD1 inhibition Conformational restriction Enzyme potency

Spirocyclic Scaffold Selectivity Enhancement: α4β2 vs. α3β4 nAChR Subtype Discrimination

In nicotinic acetylcholine receptor (nAChR) ligand development, spirocyclic compounds exhibited weaker overall binding affinity than other constrained analogs, consistent with pharmacophore models. However, certain spirocyclic derivatives (compounds 1a, 1b) displayed (partial) agonist potencies comparable to nicotine at the α4β2 nAChR subtype while demonstrating greatly improved selectivity relative to the α3β4* nAChR subtype [1]. The α3β4 subtype is associated with ganglionic and autonomic side effects, making α4β2/α3β4 selectivity a critical parameter for CNS-targeted nAChR ligands.

Nicotinic acetylcholine receptors Subtype selectivity CNS drug discovery

Structural and Patent Differentiation: 1-Azaspiro[4.5]decane vs. 2-Azaspiro[4.5]decane Intellectual Property Landscape

The 1-azaspiro[4.5]decane scaffold is explicitly claimed in foundational patents (DE3465080D1, EP 0116347 B1) as a distinct chemical class for pharmaceutical applications including centrally acting analgesics [1]. In contrast, the 2-azaspiro[4.5]decane scaffold has been extensively explored in immunomodulatory agents (SK&F 105685 and related azaspiranes) [2] and 5-HT1A receptor ligands. The differentiated patent landscape and distinct chemical space of the 1-aza scaffold relative to the more crowded 2-aza scaffold IP space provides opportunities for novel composition-of-matter claims and reduced freedom-to-operate constraints.

Patent landscape Scaffold novelty IP positioning

Primary Research Applications for 8,8-Dimethyl-1-azaspiro[4.5]decane Hydrochloride Based on Evidence-Guided Differentiation


Opioid Receptor Ligand Discovery Requiring μ-Selective Scaffolds

8,8-Dimethyl-1-azaspiro[4.5]decane hydrochloride is optimally deployed as a starting scaffold for designing μ-opioid receptor ligands with reduced κ-receptor cross-reactivity. As demonstrated in 1-azaspiro[4.5]decanyl amide studies, tertiary amide derivatives of this scaffold exhibit potent selective μ-receptor binding while showing virtually no affinity for κ-receptors, in contrast to the κ-selective 2-azaspiro[4.5]decane derivative U-50488H [1]. The X-ray crystallographic confirmation that the spirocyclic amine maintains an undistorted chair conformation provides a rigid, predictable scaffold for structure-based design of μ-selective analgesics with potentially reduced dysphoria and psychotomimetic effects associated with κ-agonism [1].

Conformationally Restricted Amine Scaffold for CNS Target Potency Optimization

This compound serves as a conformationally restricted amine building block for CNS drug discovery programs seeking to enhance target potency through entropic pre-organization. Class-level evidence demonstrates that spirocyclic amine analogs of flexible parent compounds can achieve 28- to 129-fold improvements in enzyme inhibition potency (LSD1), as the rigid scaffold reduces the entropic penalty of binding by pre-organizing the amine in a biologically relevant orientation [2]. The 8,8-dimethyl substitution further rigidifies the cyclohexane ring, potentially enhancing this conformational restriction effect.

nAChR Subtype-Selective Ligand Development for Neurological Indications

8,8-Dimethyl-1-azaspiro[4.5]decane hydrochloride is suitable for developing α4β2-selective nicotinic acetylcholine receptor (nAChR) ligands. Spirocyclic diamines have been shown to maintain agonist potency comparable to nicotine at the α4β2 subtype while greatly improving selectivity over the α3β4* subtype, which is linked to ganglionic and autonomic side effects [3]. This selectivity profile is valuable for CNS disorders including cognitive impairment, attention deficits, and nicotine addiction where α4β2 activation is therapeutic but α3β4 activation produces dose-limiting peripheral effects [3].

Novel Chemical Space Exploration with Differentiated IP Positioning

This compound offers a strategic entry point for medicinal chemistry programs seeking underexplored chemical space with favorable intellectual property positioning. The 1-azaspiro[4.5]decane scaffold is explicitly claimed in foundational patents (DE3465080D1, EP 0116347 B1) for pharmaceutical applications but remains significantly less studied than the 2-azaspiro[4.5]decane isomer, which has been extensively investigated in immunomodulation, 5-HT1A receptor ligands, and sodium channel blockers [4][5][6]. The 8,8-dimethyl substitution provides an additional point of differentiation and potential metabolic stabilization relative to unsubstituted or mono-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.